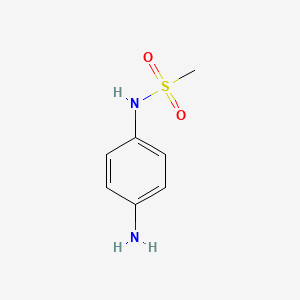
4-(Methylsulfonamido)aniline
Cat. No. B1274925
Key on ui cas rn:
53250-82-1
M. Wt: 186.23 g/mol
InChI Key: ZGZFEDUYJFEJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582626B2
Procedure details


5% Palladium on carbon (“wet”, 11.1 g) was added to a solution of N-(4-nitro-phenyl)-methanesulfonamide (111.4 g, 0.52 mol) in tetrahydrofuran (900 mL) at 25° C. The atmosphere above the resulting suspension was replaced with hydrogen gas and the reaction mixture was maintained under 1 atmosphere of hydrogen at 25° C. for 4 days using several balloons. The mixture was then filtered through Celite and the Celite was washed with tetrahydrofuran (3×100 mL). The combined filtrate and washings were concentrated in vacuo to approximately 300 mL volume and heptane (500 mL) was added dropwise via addition funnel over 45 min at 25° C. with vigorous stirring. The resulting suspension was stirred for an additional 45 min at 25° C., and then was filtered through medium paper using a Büchner funnel. The collected solid was washed with heptane (1×150 mL) and was air-dried to afford the desired product, N-(4-amino-phenyl)-methanesulfonamide (90.7 g, 0.49 mol, 95%) as a beige powder. 1H NMR (400 MHz, DMSO-d6) δ 2.79 (3H, s), 5.00 (2H, s), 6.49 (2H, d, J=8.5 Hz), 6.87 (2H, d, J=8.6 Hz), 8.87 (1H, s).





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].O1CCCC1>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1
|
Inputs


Step Three
|
Name
|
|
|
Quantity
|
111.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
11.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred for an additional 45 min at 25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the Celite was washed with tetrahydrofuran (3×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate and washings were concentrated in vacuo to approximately 300 mL volume and heptane (500 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise via addition funnel over 45 min at 25° C. with vigorous stirring
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through medium paper
|
WASH
|
Type
|
WASH
|
|
Details
|
The collected solid was washed with heptane (1×150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was air-dried
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)NS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.49 mol | |
| AMOUNT: MASS | 90.7 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
